3-(2,6-Difluorophenyl)-1H-pyrazole
CAS No.: 154258-88-5
Cat. No.: VC5224154
Molecular Formula: C9H6F2N2
Molecular Weight: 180.158
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 154258-88-5 |
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Molecular Formula | C9H6F2N2 |
Molecular Weight | 180.158 |
IUPAC Name | 5-(2,6-difluorophenyl)-1H-pyrazole |
Standard InChI | InChI=1S/C9H6F2N2/c10-6-2-1-3-7(11)9(6)8-4-5-12-13-8/h1-5H,(H,12,13) |
Standard InChI Key | MUPUQMOVAHTSLN-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)F)C2=CC=NN2)F |
Introduction
Chemical Structure and Physicochemical Properties
The IUPAC name of this compound is 5-(2,6-difluorophenyl)-1H-pyrazole, with a molecular formula of C₉H₆F₂N₂ and a molecular weight of 180.15 g/mol. The canonical SMILES representation is C1=CC(=C(C(=C1)F)C2=CC=NN2)F, illustrating the pyrazole ring (CC=NN) fused to a 2,6-difluorophenyl moiety. The InChI key, MUPUQMOVAHTSLN-UHFFFAOYSA-N, uniquely identifies its stereochemical configuration.
Key Structural Features:
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Pyrazole Core: A five-membered aromatic ring containing two adjacent nitrogen atoms, contributing to its π-electron-deficient nature.
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Fluorine Substituents: The two fluorine atoms at the 2 and 6 positions of the phenyl ring introduce strong electron-withdrawing effects, enhancing the compound’s reactivity in electrophilic substitution reactions.
Table 1: Fundamental Properties of 3-(2,6-Difluorophenyl)-1H-pyrazole
Property | Value | Source |
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Molecular Formula | C₉H₆F₂N₂ | PubChem |
Molecular Weight | 180.15 g/mol | PubChem |
SMILES | C1=CC(=C(C(=C1)F)C2=CC=NN2)F | PubChem |
Synthesis and Reactivity
Reactivity Profile
The compound’s reactivity is influenced by both the pyrazole core and the fluorine substituents:
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Electrophilic Substitution: The electron-withdrawing fluorine atoms direct incoming electrophiles to the meta positions of the phenyl ring.
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Nucleophilic Attack: The nitrogen atoms in the pyrazole ring can act as nucleophilic sites, particularly under basic conditions.
Biological Activities and Mechanistic Insights
Enzyme Inhibition
Pyrazole derivatives are known to inhibit enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX). The fluorine substituents could enhance binding affinity by forming halogen bonds with enzyme active sites .
Cytokine Modulation
In silico studies suggest that fluorinated pyrazoles may suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) by interfering with NF-κB signaling pathways .
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